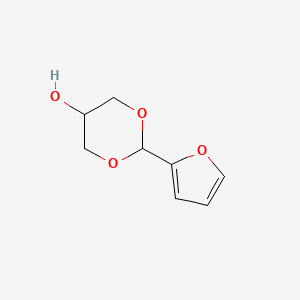

m-Dioxan-5-ol, 2-(2-furyl)-

Descripción

Contextualization of the 1,3-Dioxane (B1201747) Ring System in Organic Synthesis and Medicinal Chemistry

The 1,3-dioxane ring is a six-membered heterocyclic acetal (B89532) that serves as a cornerstone in modern organic chemistry. thieme-connect.de Its primary application lies in the protection of carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.de This protective strategy is fundamental in multi-step syntheses, as 1,3-dioxanes are generally stable under basic, reductive, and oxidative conditions, yet can be readily cleaved under acidic conditions. thieme-connect.de This differential reactivity allows for selective transformations at other parts of a complex molecule. thieme-connect.de

Beyond its role as a protecting group, the 1,3-dioxane scaffold is a versatile component in medicinal chemistry. evitachem.com Derivatives have been explored for a wide array of therapeutic applications, including as muscarinic receptor agonists and antagonists, and as agents targeting adrenergic and serotonin (B10506) receptors. evitachem.com The defined chair-like conformation of the 1,3-dioxane ring allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. thieme-connect.de The structural unit is also present in various natural products, such as thromboxane (B8750289) A2 and theopederin A, highlighting its biological relevance. thieme-connect.de

Significance of the 2-Furyl Moiety and its Chemical Versatility

The 2-furyl group, a substituent derived from the aromatic heterocycle furan (B31954), is a significant building block in the design of functional molecules. ontosight.ai Furan itself is a five-membered ring containing four carbon atoms and one oxygen atom. ontosight.ai The attachment at the 2-position influences the electronic properties and reactivity of the parent molecule. ontosight.ai

Research Trajectory and Potential Academic Impact of m-Dioxan-5-ol, 2-(2-furyl)-

Research interest in m-Dioxan-5-ol, 2-(2-furyl)- stems from its identity as a bio-based chemical, often synthesized from the biorenewable resources glycerol (B35011) and furfural (B47365). researchgate.net This places it at the forefront of green chemistry initiatives aimed at developing sustainable chemical processes and products. The acetalization reaction to form this compound is a key area of study, with research focusing on the development of efficient and environmentally benign catalysts, such as solid acids. researchgate.net

The potential applications for this compound and its derivatives are diverse. It is investigated as a component in biofuel additives, where the cyclic acetal structure can enhance fuel properties. researchgate.net Furthermore, given the known biological activities of both dioxane and furan derivatives, m-Dioxan-5-ol, 2-(2-furyl)- is considered a candidate for pharmacological investigation. ontosight.ai Preliminary studies on related structures suggest potential for antiviral, anticancer, and neuroprotective effects. Its role as a versatile synthetic intermediate allows it to be a building block for more complex molecules with potential uses in pharmaceuticals and agrochemicals. The academic impact lies in its potential to serve as a model for sustainable chemical production and as a scaffold for the development of new functional materials and therapeutic agents.

Scope and Organization of the Research Outline

This article provides a focused analysis of the chemical compound m-Dioxan-5-ol, 2-(2-furyl)-. It begins by contextualizing its core structural components—the 1,3-dioxane ring and the 2-furyl moiety—within the broader fields of organic synthesis and medicinal chemistry. The subsequent section delves into the specific research efforts and potential academic significance of the title compound itself. The information is presented to be scientifically accurate and authoritative, drawing from established chemical literature. The content strictly adheres to the outlined topics, excluding unrelated information such as dosage or safety profiles.

Data Tables

Table 1: Chemical Identity of m-Dioxan-5-ol, 2-(2-furyl)-

| Property | Value | Source |

| Chemical Name | 2-(furan-2-yl)-1,3-dioxan-5-ol | echemi.combldpharm.com |

| CAS Number | 1708-43-6 | echemi.combldpharm.com |

| Molecular Formula | C₈H₁₀O₄ | ontosight.aiechemi.com |

| Molecular Weight | 170.16 g/mol | echemi.comtargetmol.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(furan-2-yl)-1,3-dioxan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c9-6-4-11-8(12-5-6)7-2-1-3-10-7/h1-3,6,8-9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTDSZYHFWRNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC(O1)C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168944 | |

| Record name | m-Dioxan-5-ol, 2-(2-furyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-43-6 | |

| Record name | m-Dioxan-5-ol, 2-(2-furyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Dioxan-5-ol, 2-(2-furyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for M Dioxan 5 Ol, 2 2 Furyl and Its Analogues

Strategic Approaches to 1,3-Dioxane (B1201747) Ring Formation

The construction of the 1,3-dioxane ring is a pivotal step in the synthesis of m-Dioxan-5-ol, 2-(2-furyl)-. Various strategies have been devised to achieve this, with cycloacetalization being a prominent method.

Mechanistic Investigations of Cycloacetalization Reactions

Cycloacetalization reactions are fundamental to the formation of 1,3-dioxanes. These reactions typically involve the acid-catalyzed condensation of a 1,3-diol with an aldehyde or ketone. organic-chemistry.org The mechanism proceeds through the formation of a hemiacetal intermediate, followed by an intramolecular cyclization to yield the dioxane ring. The reaction is generally reversible and driven to completion by the removal of water.

The conformation of the resulting 1,3-dioxane ring has been a subject of detailed study, as it influences the stereochemical outcome of subsequent reactions. Like cyclohexane, 1,3-dioxanes preferentially adopt a chair-like conformation to minimize steric strain. thieme-connect.de However, the presence of two C-O bonds, which are shorter than C-C bonds, leads to more significant diaxial interactions between substituents at the C2 position and axial substituents at the C4 and C6 positions. thieme-connect.de Consequently, equatorial substitution at the C2 position is thermodynamically favored. thieme-connect.de An important exception is observed in 2-alkoxy-1,3-dioxanes, where the anomeric effect stabilizes the axial position for the alkoxy group. thieme-connect.de

Recent studies have explored variations of this reaction, including a bismuth-mediated two-component hemiacetal/oxa-conjugate addition, which provides a highly efficient and stereoselective route to syn-1,3-dioxanes. researchgate.net This method is noted for its operational simplicity and its ability to directly incorporate electron-withdrawing groups. researchgate.net

Alternative Ring-Closing Strategies for Dioxane Architectures

Beyond traditional cycloacetalization, alternative ring-closing strategies have been developed to synthesize dioxane architectures. One such method is the intramolecular oxa-Michael reaction. This approach has been successfully employed in the diastereoselective synthesis of trifluoromethylated 1,3-dioxanes. rsc.org The reaction involves an addition/oxa-Michael cascade, which has proven useful for constructing protected syn-1,3-diols. rsc.org

Another innovative approach involves the cationic ring-opening polymerization of 1,3-dioxolane (B20135), which can lead to the formation of cyclic structures. rsc.org While this method is prone to cyclization, studies have shown that employing an Active Monomer mechanism can reduce the formation of cyclic byproducts. rsc.org

Utilization of Polyhydric Alcohols and Furfural (B47365) Derivatives in Synthesis

The synthesis of m-Dioxan-5-ol, 2-(2-furyl)- specifically utilizes a polyhydric alcohol, glycerol (B35011), and a furfural derivative. Furfural, a versatile platform molecule derived from biomass, serves as the precursor for the 2-(2-furyl) substituent. csic.esscispace.com The reaction of furfural with a 1,3-diol in the presence of an acid catalyst leads to the formation of the corresponding 2-(2-furyl)-1,3-dioxane. researchgate.net

The acid-catalyzed cyclization of 1-O-cis-alk-1'-enyl-sn-glycerol has been shown to produce a mixture of isomeric cyclic acetals, including cis- and trans-2-alkyl-5-hydroxy-1,3-dioxane. nih.gov The reaction conditions can influence the isomeric ratio, with thermodynamic control favoring the cis isomers and kinetic control showing a preference for the trans isomers. nih.gov

Stereocontrolled Synthesis of Functionalized Dioxanes

Achieving stereocontrol in the synthesis of functionalized dioxanes is crucial for their application in areas such as asymmetric synthesis.

Diastereoselective and Enantioselective Pathways to m-Dioxan-5-ol, 2-(2-furyl)-

Diastereoselective synthesis of substituted 1,3-dioxanes has been achieved through various methods. For instance, the bismuth-mediated hemiacetal/oxa-conjugate addition reaction of δ-hydroxy α,β-unsaturated methyl ketones has been shown to produce syn-1,3-diols with excellent diastereoselectivity. researchgate.net Similarly, a highly diastereoselective synthesis of trifluoromethylated 1,3-dioxanes was accomplished via an intramolecular oxa-Michael reaction, with the stereochemistry of the products confirmed by X-ray crystallographic analysis. rsc.org

Enantioselective pathways are critical for producing chirally pure compounds. One approach involves the use of chiral starting materials. For example, the synthesis of chiral 1,3-dioxolanes with high enantiomeric purity has been reported through the reaction of salicylaldehyde (B1680747) dimethyl acetal (B89532) with enantiopure diols. nih.gov

The following table summarizes the diastereomeric ratios (d.r.) and yields for selected diastereoselective syntheses of 1,3-dioxane derivatives.

| Reaction Type | Substrates | Catalyst/Conditions | Diastereomeric Ratio (d.r.) | Yield (%) |

| Intramolecular oxa-Michael | Trifluoroacetophenone and a homoallylic alcohol | Base | Single diastereomer detected | 79 |

| Bismuth-mediated hemiacetal/oxa-conjugate addition | δ-Hydroxy-α,β-unsaturated methyl ketones and aldehydes | Bismuth catalyst | Excellent diastereoselectivity | High |

| Water-compatible oxa-Michael | α,β-unsaturated-δ-hydroxy Michael acceptors and aqueous fluoral hydrate | Inorganic base | Good selectivity | Good |

Chiral Auxiliary and Organocatalytic Approaches

Chiral auxiliaries play a significant role in stereocontrolled synthesis. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For example, acetals derived from 1-aryl-2,2-dimethyl-1,3-propanediols have been used as chiral auxiliaries in palladium-catalyzed allylic alkylation reactions. rug.nl The SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one (B43941) has been utilized as a chiral dihydroxyacetone equivalent, enabling asymmetric alkylations to produce protected ketodiols in excellent diastereo- and enantiomeric excesses. researchgate.net

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Proline-catalyzed aldol (B89426) reactions of 2,2-dimethyl-1,3-dioxan-5-one with chiral aldehydes have demonstrated high levels of diastereoselectivity. researchgate.net Furthermore, a modular method for preparing 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals has been developed using organocatalysis, showcasing broad substrate scope and high efficiency. rsc.org

The table below provides examples of chiral auxiliaries and organocatalysts used in the synthesis of chiral dioxane and related structures.

| Approach | Auxiliary/Catalyst | Reaction Type | Outcome |

| Chiral Auxiliary | 1-aryl-2,2-dimethyl-1,3-propanediol acetals | Pd-catalyzed allylic alkylation | Regioselective alkylation |

| Chiral Auxiliary | SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one | Asymmetric alkylation | Excellent d.r. and e.e. |

| Organocatalysis | Proline | Aldol reaction | High diastereoselectivity |

| Organocatalysis | Chiral secondary amine | Modular synthesis of 2-functionalized 2,5-dihydrofurans | Broad scope, high efficiency |

Incorporation of the Furyl Substituent

The introduction of the 2-furyl group is a pivotal step in the synthesis of the target molecule. This is often achieved by utilizing precursors derived from furan-2-carbaldehyde or through modern transition metal-catalyzed coupling reactions.

Precursor Synthesis via Furan-2-carbaldehyde Derivatives

Furan-2-carbaldehyde, commonly known as furfural, is a readily available renewable starting material, making it an indispensable building block in many synthetic pathways. mdpi.com Its derivatives are crucial precursors for incorporating the 2-furyl moiety. An optimized Vilsmeier protocol, for instance, allows for the quantitative synthesis of deuterated furan-2-carbaldehyde, demonstrating a high-yield method for preparing functionalized furfural derivatives. mdpi.com In this process, furan (B31954) is formylated using a Vilsmeier reagent generated in situ from a formamide (B127407) source (like DMF-d7) and an activating agent (like oxalyl chloride). mdpi.com

The reactivity of the aldehyde group in furan-2-carbaldehyde and its derivatives, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), allows for a wide range of chemical transformations. nih.govresearchgate.net These transformations can introduce the necessary functionalities to build the dioxane ring. For example, condensation reactions with active methylene (B1212753) compounds or addition of organometallic reagents to the aldehyde can create the carbon skeleton required for subsequent cyclization into the dioxane system.

| Precursor | Synthetic Method | Reagents | Yield |

| Furan-2-carbaldehyde-d | Vilsmeier formylation | Furan, DMF-d7, (COCl)2, DCM | 93-99% mdpi.com |

| (E)-5-(hydroxymethyl)furan-2-carbaldehyde oxime | Oximation | 5-HMF, Hydroxylamine hydrochloride, EtOH/H2O | 54% nih.gov |

| 1-(5-(phenoxymethyl)furan-2-yl)prop-2-en-1-ol | Grignard Reaction | 5-(phenoxymethyl)furan-2-carbaldehyde, Vinyl magnesium bromide, THF | 83% nih.gov |

This table summarizes methods for synthesizing key precursors from furan-2-carbaldehyde derivatives.

Transition Metal-Catalyzed Coupling Reactions for Furyl Introduction

Transition metal catalysis offers powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, providing a direct route to introduce the furyl substituent. Palladium and rhodium complexes are particularly effective for this purpose. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Hiyama reactions, are widely used. nih.govacs.org For instance, the direct arylation of furan with aryl chlorides can be achieved using a palladium acetate (B1210297) catalyst with a suitable phosphine (B1218219) ligand, such as 2-(dicyclohexylphosphino)-biphenyl. nih.gov Optimization of the base and solvent is crucial for achieving high yields in these reactions. nih.gov Studies on the palladium-catalyzed synthesis of functionalized furans have identified PdCl₂(CH₃CN)₂ as a highly effective catalyst, especially in dioxane as a solvent. mdpi.comresearchgate.netresearchgate.net These reactions often involve the coupling of a 1,3-dicarbonyl compound with an alkenyl bromide, followed by cyclization to form the furan ring. mdpi.comarkat-usa.org

Rhodium catalysts are also employed in various transformations involving furans. Rhodium(II) acetate, for example, can catalyze the cyclization of specific diazo compounds to generate substituted furans. figshare.com Furthermore, rhodium(III)-catalyzed C-H bond functionalization presents a modern approach for the convergent synthesis of furans from α,β-unsaturated oximes and aldehydes. nih.gov These methods provide access to highly functionalized furans that can serve as advanced intermediates. nih.govemory.edu

| Catalytic System | Reaction Type | Substrates | Key Features |

| Pd(OAc)₂ / P(2-furyl)₃ | Hiyama Cross-Coupling | Aryl Halides, Organosilanes | Effective for biaryl synthesis; dioxane is a common solvent. nih.gov |

| PdCl₂(CH₃CN)₂ / CuCl₂ | Oxidative Cyclization | α-Alkenyl β-Diketones | Forms 2,3,5-trisubstituted furans in moderate to good yields. researchgate.netarkat-usa.org |

| Rh(II) acetate | Intramolecular Cyclization | 2-alkynyl 2-diazo-3-oxobutanoates | Produces furo[3,4-c]furans in good yield. figshare.com |

| [RhCp*Cl₂]₂ / CsOAc | C-H Functionalization/Annulation | α,β-Unsaturated Oximes, Aldehydes | Convergent synthesis of fully substituted furans. nih.gov |

This table highlights selected transition metal-catalyzed reactions for the introduction and functionalization of the furan ring.

Derivatization from Meldrum's Acid Derivatives in Dioxane Synthesis

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile cyclic acylal that serves as a valuable precursor for the synthesis of various heterocyclic systems, including substituted 1,3-dioxanes. uitm.edu.mywikipedia.org Its high acidity at the C-5 methylene position (pKa = 4.97) makes it an excellent nucleophile for a variety of reactions. wikipedia.orgclockss.org

The synthesis of Meldrum's acid itself is typically achieved through the condensation of malonic acid with acetone (B3395972) in the presence of acetic anhydride (B1165640) and a catalytic amount of sulfuric acid. uitm.edu.myresearchgate.net Once formed, the C-5 position can be readily functionalized. For the synthesis of m-Dioxan-5-ol, 2-(2-furyl)-, a key step would involve introducing a furyl-containing substituent at this C-5 position. This can be accomplished through reactions like Knoevenagel condensation with furan-2-carbaldehyde or alkylation with a suitable furyl-containing electrophile. uitm.edu.myclockss.org

Following the introduction of the furyl group at C-5, the 1,3-dicarbonyl system of the Meldrum's acid derivative can be chemically modified. For example, selective reduction of one or both ketone functionalities at the C-4 and C-6 positions would lead to the desired hydroxyl groups characteristic of dioxane-ol structures. The unique reactivity of Meldrum's acid and its derivatives allows them to serve as a scaffold for building complex dioxane structures. wikipedia.orgresearchgate.net

| Reaction Type | Reagents | Product Type | Ref. |

| Synthesis of Meldrum's Acid | Malonic acid, Acetone, Acetic anhydride, H₂SO₄ | 2,2-dimethyl-1,3-dioxane-4,6-dione | uitm.edu.my |

| Knoevenagel Condensation | Meldrum's acid, Aryl aldehydes | 5-Arylidene Meldrum's acid derivatives | uitm.edu.my |

| Alkylation | Meldrum's acid, Alkyl halides, Base (e.g., K₂CO₃) | 5-Alkyl or 5,5-Dialkyl Meldrum's acid | clockss.org |

| Acylation | Meldrum's acid, Carboxylic acid chlorides, Pyridine | 5-Acyl Meldrum's acid | orgsyn.org |

This table outlines key reactions involving Meldrum's acid relevant to the synthesis of substituted dioxane derivatives.

Elucidation of Reaction Mechanisms and Reactivity Profile of M Dioxan 5 Ol, 2 2 Furyl

Intramolecular and Intermolecular Reactions of the Dioxane Ring

The 1,3-dioxane (B1201747) ring is a six-membered saturated heterocycle containing two oxygen atoms. Its chemistry is largely characterized by its stability under many conditions, yet its susceptibility to cleavage under acidic catalysis. thieme-connect.de Like cyclohexane, 1,3-dioxanes typically adopt a chair conformation to minimize steric strain. thieme-connect.de The presence of the two oxygen atoms, however, introduces shorter C-O bond lengths compared to C-C bonds, which can influence diaxial interactions. thieme-connect.de

Ring-Opening Pathways and Product Divergence

The most significant reaction pathway for the dioxane ring in m-Dioxan-5-ol, 2-(2-furyl)- involves acid-catalyzed hydrolysis or alcoholysis. This lability towards acids is a hallmark of acetals and ketals. thieme-connect.de The reaction is initiated by protonation of one of the ring oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then trapped by a nucleophile, such as water or an alcohol, leading to the opening of the ring.

The divergence of products depends critically on the reaction conditions and the nucleophiles present. In aqueous acid, the ultimate products would be furan-2-carbaldehyde and glycerol (B35011), the precursors from which the parent compound is formed.

A relevant study on a structurally related compound, 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, demonstrates how the reaction pathway can be manipulated. cas.cz Reaction with equimolar amounts of strong secondary amines like pyrrolidine (B122466) resulted in an open-chain product via ring opening. cas.cz However, subsequent treatment with hydrobromic acid induced cyclization to form a different heterocyclic system, a substituted 5-cyclopentenyl-4H-1,3-dioxine. cas.cz This illustrates that the initial ring-opening can be followed by further transformations, leading to significant molecular reorganization. The outcome of such reactions can be dependent on the basicity of the amine used and the stoichiometry of the reactants. cas.cz

Table 1: Influence of Amine Type on the Reaction of a Furan-Substituted Dioxane Derivative Data derived from reactions of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione. cas.cz

| Amine | Molar Ratio (Amine:Dioxane) | Primary Product Type |

| Pyrrolidine | 1:1 | Open-chain |

| Hexahydroazepine | 1:1 | Open-chain |

| Morpholine | 1:1 | Mixture of open-chain and cyclized |

| Piperidine | 1:1 | Mixture of open-chain and cyclized |

| Pyrrolidine | >1.5:1 | Substituted cyclopentene |

Nucleophilic and Electrophilic Transformations at the Dioxane Core

While the dioxane ring is generally stable to nucleophiles and bases, its primary electrophilic transformation is the acid-catalyzed ring-opening discussed previously. thieme-connect.de The process begins with an electrophilic attack by a proton on a ring oxygen atom.

Direct nucleophilic substitution at the saturated carbon atoms of the dioxane ring is generally unfavorable unless a leaving group is present. In m-Dioxan-5-ol, 2-(2-furyl)-, the hydroxyl group at the C5 position could potentially be converted into a better leaving group (e.g., a tosylate), which would then allow for nucleophilic substitution at that position. However, the most reactive site towards electrophiles is the acetal (B89532) carbon (C2), which upon protonation leads to ring scission.

Reductive ring opening of 1,3-dioxane acetals can also be achieved using various reagents, often with high regioselectivity. researchgate.net For instance, reagents like diisobutylaluminium hydride (DIBALH) or lithium aluminium hydride in combination with aluminium chloride (LiAlH4-AlCl3) can cleave the ring to yield mono-protected diols. researchgate.net The regioselectivity of this cleavage is influenced by steric and electronic factors, including the ability of the Lewis acid to coordinate to the oxygen atoms. researchgate.net

Role of Substituents in Directing Dioxane Ring Reactivity

Substituents play a crucial role in determining the conformation and, consequently, the reactivity of the dioxane ring. ucsb.edu

2-(2-furyl) Substituent : In a chair conformation, substituents at the C2 position are thermodynamically favored to be in the equatorial position to minimize steric interactions with axial hydrogens at C4 and C6. thieme-connect.de The 2-furyl group is relatively bulky and would strongly prefer this equatorial orientation. This conformational preference can influence the accessibility of the ring oxygens to electrophiles.

5-ol (Hydroxyl) Substituent : The hydroxyl group at C5 can exist in either an axial or equatorial position. The preferred orientation will depend on a balance of steric factors and potential intramolecular hydrogen bonding. An axial hydroxyl group could potentially engage in hydrogen bonding with one of the ring oxygens, which might stabilize that conformation and influence the basicity and nucleophilicity of the involved oxygen atom. Stereoelectronic effects, such as hyperconjugative interactions between lone pairs on oxygen and antibonding orbitals of adjacent bonds (anomeric effects), also contribute to the conformational stability and reactivity of the ring system. acs.org

Reactivity of the 2-Furyl Substituent

The furan (B31954) ring is an electron-rich aromatic heterocycle that exhibits reactivity both as an aromatic system (undergoing electrophilic substitution) and as a cyclic diene in pericyclic reactions. rsc.orgpharmaguideline.com

Furan Ring Cleavage and Re-aromatization Mechanisms

The furan ring is susceptible to cleavage under both oxidative and acidic conditions. organicreactions.orgresearchgate.net These reactions are synthetically valuable as they transform the furan into a 1,4-dicarbonyl compound. rsc.orgchemtube3d.com

Oxidative Cleavage : Furan and its derivatives can be oxidized by various reagents, such as meta-chloroperoxybenzoic acid (m-CPBA), singlet oxygen, or Mn(III)/Co(II) catalysts, to produce 1,4-dicarbonyl compounds. rsc.orgpharmaguideline.com The reaction often proceeds through an endoperoxide intermediate, which then rearranges to the final product. rsc.org The presence of substituents on the furan ring can influence the rate and outcome of the oxidation.

Acid-Catalyzed Ring Opening : In aqueous acid, furan can undergo hydrolysis. chemtube3d.comacs.org The mechanism involves protonation of the furan ring, typically at the Cα position, followed by nucleophilic attack of water. acs.org This leads to the formation of an intermediate furanol, which then undergoes further protonation and ring-opening to yield a 1,4-dicarbonyl species. acs.org Electron-releasing substituents can activate the ring towards protonation and subsequent ring-opening. pharmaguideline.com

A fascinating example of a reaction cascade involving furan ring cleavage is the rearrangement of 2-hydroxyaryl(5-methylfur-2-yl)alkanes into benzofuran (B130515) derivatives upon treatment with acid. mdpi.commdpi.com This transformation involves the acid-catalyzed opening of the furan ring to form a 1,4-dicarbonyl intermediate, which then undergoes an intramolecular condensation with the phenolic hydroxyl group, leading to the formation of a new, stable aromatic benzofuran ring system. mdpi.com This represents a classic example of a cleavage and re-aromatization sequence.

Pericyclic Reactions Involving the Furan Diene Moiety

Despite its aromatic character, the furan ring can act as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.orgmdpi.comebsco.com These reactions are a powerful tool for constructing complex cyclic architectures. rsc.org

The reactivity of furan as a diene is influenced by the electronic nature of its substituents. rsc.orgrsc.org

Electron-donating groups on the furan ring generally increase the energy of the Highest Occupied Molecular Orbital (HOMO), accelerating the reaction with electron-deficient dienophiles (e.g., maleimides, maleic anhydride). rsc.orgrsc.org

Electron-withdrawing groups , such as the formyl group in furfural (B47365), decrease the HOMO energy and deactivate the furan towards Diels-Alder reactions. mdpi.comrsc.orgrsc.org

The 2-(1,3-dioxan-5-ol) substituent in the title compound is primarily an alkyl-type substituent with ether linkages. It is not strongly electron-withdrawing or donating, so the furan ring is expected to exhibit moderate reactivity in Diels-Alder reactions. The reaction typically yields a 7-oxabicyclo[2.2.1]heptane derivative. acs.orgnih.gov A key feature of furan Diels-Alder reactions is their reversibility; the cycloadducts can often undergo a retro-Diels-Alder reaction upon heating to regenerate the furan and dienophile. rsc.org

Table 2: General Reactivity of Substituted Furans in Diels-Alder Reactions

| Substituent Type at C2 | HOMO Energy Effect | Reactivity with Electron-Deficient Dienophiles | Example Substituent |

| Electron-Donating | Increases | Enhanced | -CH3, -OCH3, -CH2OH rsc.orgrsc.org |

| Neutral/Weakly Donating | Minor Effect | Moderate | -Alkyl |

| Electron-Withdrawing | Decreases | Reduced | -CHO, -COOR rsc.orgrsc.org |

The stereoselectivity (endo/exo) of these reactions can be variable. While many Diels-Alder reactions follow the Alder endo rule, the reaction with furan is often less selective compared to more reactive dienes like cyclopentadiene. acs.orgrsc.org

Functionalization of the Furan Ring via Electrophilic and Metal-Catalyzed Processes

The furan ring is a key component in numerous natural products and bioactive compounds, and its functionalization is a subject of extensive research. researchgate.net In m-Dioxan-5-ol, 2-(2-furyl)-, the furan ring is attached at the 2-position, making the C5 position the most likely site for electrophilic aromatic substitution due to the directing effect of the oxygen atom. Analogous reactions on electron-rich five-membered heteroaryl compounds, such as the regioselective bromination of di(thiophen-2-yl)alkane diones, demonstrate the feasibility of selective functionalization at the position furthest from the existing substituent. nih.gov

Transition metal-catalyzed reactions offer a powerful toolkit for the synthesis and functionalization of furan derivatives from various acyclic precursors. researchgate.net These methodologies are highly applicable to the modification of the furan ring within m-Dioxan-5-ol, 2-(2-furyl)-. Gold, palladium, copper, and platinum catalysts are particularly effective in mediating a variety of transformations. hud.ac.ukarkat-usa.org Gold-catalyzed reactions, for instance, can facilitate the cyclization of (Z)-enynols to form substituted furans. arkat-usa.org Similarly, copper-catalyzed intramolecular O-vinylation of ketones and palladium/copper-catalyzed Sonogashira coupling followed by cyclization represent robust methods for furan synthesis that can be adapted for its functionalization. hud.ac.uk

These catalytic processes often proceed through the activation of an alkyne or other unsaturated group by the metal complex, followed by nucleophilic attack from an oxygen atom to form the furan ring. hud.ac.uk When applied to a pre-existing furan like that in m-Dioxan-5-ol, 2-(2-furyl)-, related cross-coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions of the ring, provided a suitable leaving group (e.g., a halide) is first installed.

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Gold (Au) | Cyclization/Ring-Opening | Activates alkynes for nucleophilic attack; can catalyze tandem cyclizations. | hud.ac.ukarkat-usa.org |

| Palladium (Pd) | Cross-Coupling/Cyclization | Used in one-pot Sonogashira coupling/cyclization processes. | hud.ac.uk |

| Copper (Cu) | Intramolecular O-vinylation | Effective for synthesizing 2,5-disubstituted and 2,3,5-trisubstituted furans. | hud.ac.uk |

| Platinum (Pt) | Alkyne Cyclization | PtCl₂ in dioxane/water can achieve rapid furan synthesis. | hud.ac.uk |

Specific Reaction Pathways and Intermediate Formation

The synthesis and subsequent reactions of m-Dioxan-5-ol, 2-(2-furyl)- involve specific pathways that are central to understanding its chemical behavior. These include its formation via condensation and its use as a building block in more complex cascade reactions.

The 1,3-dioxane ring system is a cyclic acetal, typically formed through the acid-catalyzed condensation reaction between a carbonyl compound and a 1,3-diol. The synthesis of m-Dioxan-5-ol, 2-(2-furyl)- follows this fundamental pathway, involving the reaction of 2-furaldehyde with glycerol.

The mechanism proceeds via the following steps:

Protonation of the carbonyl oxygen of 2-furaldehyde by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by one of the terminal primary hydroxyl groups of glycerol on the activated carbonyl carbon, forming a hemiacetal intermediate.

Protonation of the remaining carbonyl oxygen (now a hydroxyl group) followed by the elimination of a water molecule to form a resonance-stabilized carbocation.

Intramolecular cyclization occurs as the second terminal primary hydroxyl group of the glycerol backbone attacks the carbocation, forming the six-membered 1,3-dioxane ring.

Deprotonation of the final oxonium ion yields the neutral m-Dioxan-5-ol, 2-(2-furyl)- product and regenerates the acid catalyst.

This type of reaction is a common strategy for protecting carbonyl groups or for creating chiral building blocks from glycerol. A similar condensation has been reported for the synthesis of 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid from 2-chlorobenzaldehyde (B119727) and 2,2-bis(hydroxymethyl)propionic acid. researchgate.net

| Reactant | Role | Typical Catalyst |

|---|---|---|

| 2-Furaldehyde | Carbonyl Source | Acid Catalyst (e.g., p-toluenesulfonic acid) |

| Glycerol | 1,3-Diol Source |

Domino reactions are powerful synthetic tools that allow for the formation of complex molecules from simple starting materials in a single pot, enhancing efficiency and atom economy. nih.govacademie-sciences.fr The structure of m-Dioxan-5-ol, 2-(2-furyl)- is well-suited for use in such transformations, as both the furan and dioxane moieties can participate in or trigger a sequence of reactions.

One potential cascade pathway involves leveraging the diene character of the furan ring in a Diels-Alder reaction. This could be followed by ring-opening or rearrangement of the resulting bicyclic adduct to generate highly functionalized carbocycles or other heterocyclic systems.

Furthermore, the furan ring can undergo a ring-opening/recyclization cascade under acidic conditions. For example, 2-hydroxyaryl(5-methylfur-2-yl)alkanes have been shown to rearrange into 3-R-benzo[b]furan derivatives upon treatment with ethanolic HCl. mdpi.commdpi.com A similar acid-catalyzed hydrolysis of the furan ring in m-Dioxan-5-ol, 2-(2-furyl)- would generate a 1,4-dicarbonyl intermediate, which could then be trapped intramolecularly by the hydroxyl group on the dioxane ring or other nucleophiles to construct novel, complex heterocyclic frameworks. Such cascade reactions starting from furan derivatives are valuable for creating diverse molecular architectures. researchgate.net

| Reactive Moiety | Reaction Type | Potential Outcome | Reference Principle |

|---|---|---|---|

| Furan Ring | Diels-Alder Reaction | Formation of bicyclic adducts for further transformation. | researchgate.net |

| Furan Ring | Acid-Catalyzed Ring Opening/Recyclization | Generation of 1,4-dicarbonyl intermediates for subsequent intramolecular cyclization. | mdpi.commdpi.com |

| Hydroxyl Group (Dioxane) | Intramolecular Nucleophilic Attack | Participation in cyclization following the opening of the furan ring. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides profound insights into the functional groups and conformational features of the molecule.

The vibrational spectrum of the 1,3-dioxane (B1201747) ring is characterized by several distinct modes of vibration. The chair conformation is the most stable arrangement for the 1,3-dioxane ring. The analysis of FT-IR and FT-Raman spectra reveals key bands corresponding to the stretching and deformation of the ring structure.

Key vibrational modes for the dioxane ring include:

C-H Stretching: The equatorial and axial C-H stretching vibrations of the methylene (B1212753) groups (CH₂) are typically observed in the 2965-2849 cm⁻¹ region. researchgate.net

C-O-C Stretching: Symmetric and asymmetric stretching of the C-O-C ether linkages are prominent features. The symmetric stretching mode is often found around 1119 cm⁻¹, while other C-O-C stretching bands can appear near 872 cm⁻¹. researchgate.net

Ring Deformation and Breathing: The trigonal deformation of the ring is observed around 1057 cm⁻¹. researchgate.net Ring breathing vibrations, which involve the concerted stretching and contraction of the entire ring, also produce characteristic bands. researchgate.net

CH₂ Deformations: The CH₂ groups of the dioxane ring exhibit scissoring (around 1457 cm⁻¹), wagging (1322 cm⁻¹), and twisting (1255 cm⁻¹) vibrations. researchgate.net

The 2-(2-furyl) substituent introduces a set of vibrational modes characteristic of the furan (B31954) ring. These signatures are essential for confirming the presence and connectivity of this heterocyclic moiety.

Characteristic vibrational signatures for the furan ring include:

C-H Stretching: Aromatic C-H stretching vibrations from the furan ring typically appear above 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the furan ring are expected in the 1500-1600 cm⁻¹ region.

Ring Breathing/Stretching: The in-plane stretching and breathing of the furan ring produce a series of characteristic bands, often found between 1300 cm⁻¹ and 1500 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations are typically observed at lower frequencies, often below 1000 cm⁻¹.

Coupling effects between the vibrational modes of the dioxane and furan rings can occur, potentially leading to slight shifts in band positions and changes in intensity compared to the isolated rings. These effects are transmitted through the C-O bond linking the two heterocyclic systems.

A key structural feature of m-Dioxan-5-ol, 2-(2-furyl)- is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group at the C5 position and one of the oxygen atoms of the dioxane ring. FT-IR spectroscopy is a powerful tool for detecting such interactions. semanticscholar.orgrsc.org

The presence of intramolecular hydrogen bonding is typically evidenced by:

A broad absorption band in the FT-IR spectrum in the region of 3200-3500 cm⁻¹. mdpi.com This broadening is a result of the hydrogen bond influencing the vibrational state of the O-H bond.

A shift of the O-H stretching frequency to a lower wavenumber (red shift) compared to a free, non-hydrogen-bonded hydroxyl group. kpfu.ru The magnitude of this shift correlates with the strength of the hydrogen bond.

This interaction plays a significant role in stabilizing a specific conformation of the molecule, holding the hydroxyl group in proximity to the ring oxygen. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of m-Dioxan-5-ol, 2-(2-furyl)-, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

The ¹H and ¹³C NMR spectra provide a map of the different chemical environments for the hydrogen and carbon atoms in the molecule, respectively. Based on data from analogous structures, the expected chemical shifts can be predicted. rsc.orgdocbrown.info

¹³C NMR: The carbon NMR spectrum provides direct evidence for the number of unique carbon environments. docbrown.info For 1,3-dioxane itself, the C2 carbon appears significantly downfield (around 94.3 ppm) due to the influence of two adjacent oxygen atoms. docbrown.info The C4 and C6 carbons are equivalent and resonate around 66.9 ppm, while the C5 carbon appears at approximately 26.6 ppm. docbrown.info In m-Dioxan-5-ol, 2-(2-furyl)-, the substitution at C2 and C5 would shift these values. The C5 carbon, bearing the hydroxyl group, would shift downfield. The carbons of the furan ring would be observed in the range of approximately 107-155 ppm. rsc.org

Predicted NMR Data for m-Dioxan-5-ol, 2-(2-furyl)-

Note: The predicted chemical shifts are estimates based on data for structurally similar compounds and may vary from experimental values. rsc.orgdocbrown.info

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It would show correlations between adjacent protons, for example, between the proton at C5 and the neighboring protons at C4 and C6 on the dioxane ring. It would also confirm the connectivity of the protons on the furan ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HMQC/HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the straightforward assignment of the carbon skeleton based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between different parts of the molecule. For instance, HMBC would show a correlation between the C2 proton of the dioxane ring and the C2' and C3' carbons of the furan ring, definitively proving the attachment point of the furyl substituent. It would also show correlations between the C5 proton and the C4 and C6 carbons, confirming the structure of the dioxane ring.

Together, these 2D NMR techniques provide a complete and detailed picture of the molecular structure, confirming the connectivity and stereochemical arrangement of m-Dioxan-5-ol, 2-(2-furyl)-.

Table of Compounds

Conformational Analysis of the Dioxane Ring via Coupling Constants and NOE Studies

The conformational preference of the 1,3-dioxane ring in m-Dioxan-5-ol, 2-(2-furyl)- is critical for understanding its reactivity and biological interactions. Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain. In this chair form, substituents can occupy either axial or equatorial positions. For m-Dioxan-5-ol, 2-(2-furyl)-, both the 2-(2-furyl) group and the 5-hydroxyl group are expected to preferentially occupy the equatorial positions to minimize steric hindrance.

Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the dominant conformation in solution. The spatial relationship between protons on the dioxane ring can be elucidated by analyzing the vicinal coupling constants (J-values). The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.

In a chair conformation, the dihedral angle between axial-axial protons is approximately 180°, leading to a large coupling constant (typically 8-13 Hz). The dihedral angles between axial-equatorial and equatorial-equatorial protons are around 60°, resulting in smaller coupling constants (typically 1-5 Hz). By examining the splitting patterns of the protons on the dioxane ring, the relative orientation of the substituents can be inferred.

Expected ¹H NMR Coupling Constants for the Dioxane Ring Protons:

| Interacting Protons | Expected Dihedral Angle (approx.) | Expected Coupling Constant (Hz) |

| Hax-Hax | 180° | 8 - 13 |

| Hax-Heq | 60° | 1 - 5 |

| Heq-Heq | 60° | 1 - 5 |

Nuclear Overhauser Effect (NOE) studies provide through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. In the context of m-Dioxan-5-ol, 2-(2-furyl)-, NOE experiments would be crucial to confirm the spatial arrangement of the substituents. For instance, in the diequatorial conformation, NOE correlations would be expected between the axial protons on carbons 4 and 6 and the axial proton on carbon 2. Conversely, an axial substituent would show strong NOE signals to other axial protons. The absence of such correlations for the 2-furyl and 5-hydroxyl protons would further support their equatorial positioning.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a molecule's elemental composition by providing a highly accurate mass measurement. For m-Dioxan-5-ol, 2-(2-furyl)-, with a molecular formula of C₈H₁₀O₄, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

The theoretical exact mass of C₈H₁₀O₄ is calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, and ¹⁶O). An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Representative HRMS Data for C₈H₁₀O₄:

| Parameter | Value |

| Molecular Formula | C₈H₁₀O₄ |

| Theoretical Exact Mass (M) | 170.05791 u |

| Theoretical m/z for [M+H]⁺ | 171.06519 u |

| Theoretical m/z for [M+Na]⁺ | 193.04713 u |

| Experimentally Observed m/z [M+H]⁺ | 171.0652 u |

| Mass Accuracy | < 5 ppm |

This high degree of accuracy is crucial for differentiating between isobaric compounds, which have the same integer mass but different elemental formulas.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique yields a three-dimensional model of the molecule, from which bond lengths, bond angles, and torsional angles can be accurately measured.

For m-Dioxan-5-ol, 2-(2-furyl)-, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure and solid-state conformation. It would reveal the puckering parameters of the dioxane ring, confirming a chair or other conformation. Furthermore, the orientation of the 2-furyl and 5-hydroxyl substituents would be definitively established as either axial or equatorial. The crystallographic data would also detail any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can influence the crystal packing.

While a specific crystal structure for m-Dioxan-5-ol, 2-(2-furyl)- is not publicly available, the following table provides representative crystallographic data that would be expected for a similar 1,3-dioxane derivative.

Representative Crystallographic Data for a 1,3-Dioxane Derivative:

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 105.5 |

| Volume (ų) | 1005 |

| Z | 4 |

| R-factor | < 0.05 |

This level of structural detail is invaluable for understanding the intrinsic properties of the molecule and for computational modeling studies.

Computational and Theoretical Chemistry Insights into M Dioxan 5 Ol, 2 2 Furyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) has become a leading methodology in computational chemistry due to its favorable balance between accuracy and computational cost. arxiv.org DFT methods are used to determine the equilibrium geometry of m-Dioxan-5-ol, 2-(2-furyl)-, which corresponds to the minimum energy structure on the potential energy surface.

The process begins with an initial guess of the molecular geometry. The Kohn-Sham equations are then solved iteratively until a self-consistent field (SCF) is achieved, providing the electronic energy and electron density for that geometry. nih.govmdpi.com The geometry is then adjusted to lower the total energy, and the process is repeated until the forces on the atoms are negligible, indicating a stationary point has been found.

The choice of a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals, is crucial for the accuracy of DFT calculations. nih.govmdpi.com For a molecule containing oxygen and carbon atoms, a common combination is the B3LYP hybrid functional with a Pople-style basis set such as 6-31G(d) or a more extensive basis set like aug-cc-pVDZ for higher accuracy. sibran.ru

A typical output from a DFT geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.

Table 1: Predicted Geometrical Parameters for m-Dioxan-5-ol, 2-(2-furyl)- from a Hypothetical DFT Calculation This table is illustrative and represents the type of data generated from DFT calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | O1 | C2 | O3 | 1.42 Å |

| C2 | C(furyl) | - | 1.51 Å | |

| C5 | O(hydroxyl) | - | 1.43 Å | |

| Bond Angle | O1 | C2 | O3 | 111.5° |

| C4 | C5 | C6 | 109.8° | |

| Dihedral Angle | C6 | O1 | C2 | O3 |

| O1 | C2 | C(furyl) | C(furyl) |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the dioxane ring and the rotational freedom of the furyl substituent give rise to a complex conformational landscape for m-Dioxan-5-ol, 2-(2-furyl)-.

The 1,3-dioxane (B1201747) ring, like cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. acs.org The lowest energy conformation is typically a chair form. For a 5-substituted 1,3-dioxane, the substituent (in this case, the hydroxyl group) can occupy either an axial or an equatorial position.

Equatorial Conformer: The substituent points away from the ring's center.

Axial Conformer: The substituent points roughly perpendicular to the plane of the ring.

Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have shown that the chair conformers are the most stable. researchgate.netepa.gov For m-Dioxan-5-ol, 2-(2-furyl)-, computational modeling would be used to determine the relative energies of the axial and equatorial conformers. Generally, the equatorial position is favored for substituents to minimize steric interactions.

Other higher-energy conformations, such as the boat and twist-boat, also exist on the potential energy surface and represent transition states or shallow local minima for the chair-to-chair interconversion process. researchgate.net A computational scan of the potential energy surface would reveal the energy barriers between these different ring conformations.

Table 3: Hypothetical Relative Energies of Dioxane Ring Conformers This table illustrates the expected energy differences based on studies of similar molecules.

| Conformer | OH Group Position | Furyl Group Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | Equatorial | 0.00 (Global Minimum) |

| Chair | Axial | Equatorial | 0.5 - 1.5 |

| Twist-Boat | - | - | 5.0 - 6.0 |

| Boat | - | - | 6.0 - 7.0 |

Rotational Barriers and Conformational Preferences of the Furyl Substituent

In addition to the ring puckering, the orientation of the 2-(2-furyl) substituent relative to the dioxane ring is a key conformational feature. The rotation around the single bond connecting the furan (B31954) ring (at its C2 position) to the dioxane ring (at its C2 position) is not free. Steric hindrance and electronic interactions between the two rings create rotational barriers.

Solvent Effects on Conformational Equilibria

Computational studies on substituted 1,3-dioxanes have shown that the energy difference between the chair and twist-boat conformers can be modulated by the polarity of the solvent. In nonpolar solvents, intramolecular forces and steric effects are the primary drivers of conformational preference, strongly favoring the chair form. As the solvent polarity increases, the potential for intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, can stabilize more polar conformers like the twist-boat.

For m-Dioxan-5-ol, 2-(2-furyl)-, the hydroxyl group at the 5-position and the electronegative oxygen atoms within the dioxane and furan rings can engage in hydrogen bonding with protic solvents. This interaction can influence the conformational equilibrium. While the chair conformation is expected to be dominant in most solvents, an increase in solvent polarity may lead to a slight increase in the population of the twist-boat conformer.

To illustrate this, the following interactive data table presents hypothetical Gibbs free energy differences (ΔG°) for the chair-to-twist-boat equilibrium of a substituted 1,3-dioxane in various solvents, based on general trends observed in computational studies.

| Solvent | Dielectric Constant (ε) | ΔG° (kcal/mol) for Chair-Twist Boat Equilibrium |

| Cyclohexane | 2.0 | 5.5 |

| Dichloromethane | 9.1 | 5.1 |

| Acetone (B3395972) | 21.0 | 4.8 |

| Methanol | 32.7 | 4.5 |

| Water | 80.1 | 4.2 |

Note: The data in this table is illustrative and based on general principles of solvent effects on 1,3-dioxane systems, not on experimental or computational data for m-Dioxan-5-ol, 2-(2-furyl)- specifically.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For m-Dioxan-5-ol, 2-(2-furyl)-, the MEP map would reveal several key reactive sites. The oxygen atoms of the hydroxyl group, the dioxane ring, and the furan ring are expected to be regions of negative electrostatic potential (typically colored red or yellow), indicating their nucleophilic character and propensity to interact with electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the furan ring are likely to be regions of positive electrostatic potential (typically colored blue), highlighting their electrophilic nature and susceptibility to attack by nucleophiles. nih.gov

The furan ring, in particular, presents a nuanced electrostatic profile. The oxygen atom contributes to a region of high electron density, while the delocalized π-electron system can also participate in reactions. Computational studies on furan and its derivatives have consistently shown that the regions around the oxygen atom and the C2/C5 positions of the furan ring are particularly electron-rich. nih.gov

The following interactive data table provides a conceptual overview of the expected MEP values for different regions of m-Dioxan-5-ol, 2-(2-furyl)-, which helps in identifying potential sites for chemical reactions.

| Molecular Region | Expected MEP Value (kcal/mol) | Predicted Reactivity |

| Oxygen of Hydroxyl Group | -35 to -50 | Strong Nucleophilic Site |

| Oxygen Atoms of Dioxane Ring | -25 to -40 | Nucleophilic Sites |

| Oxygen Atom of Furan Ring | -20 to -35 | Nucleophilic Site |

| Hydrogen of Hydroxyl Group | +40 to +55 | Strong Electrophilic Site |

| Hydrogen Atoms on Furan Ring | +15 to +30 | Electrophilic Sites |

Note: The MEP values in this table are hypothetical and serve to illustrate the relative reactivity of different sites on the molecule based on computational studies of analogous furan and dioxane-containing compounds.

Reaction Mechanism Studies through Transition State Calculations

Transition state calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms and determining reaction rates. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation energy for a given reaction can be determined.

A plausible reaction for m-Dioxan-5-ol, 2-(2-furyl)- is the acid-catalyzed hydrolysis of the dioxane ring, which is an acetal (B89532). This reaction would lead to the opening of the ring and the formation of furan-2-carbaldehyde, glycerol (B35011), and the corresponding alcohol from the other acetal component. The mechanism for this reaction is well-established and proceeds through a series of protonation and cleavage steps. nih.govresearchgate.net

Computational studies can model this process by calculating the energies of the reactants, intermediates, transition states, and products. For the acid-catalyzed hydrolysis of the dioxane ring in m-Dioxan-5-ol, 2-(2-furyl)-, the key steps would involve:

Protonation of one of the dioxane oxygen atoms.

Cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield a hemiacetal.

Repetition of these steps to fully open the ring.

The following interactive data table presents a hypothetical energy profile for the rate-determining step (formation of the oxocarbenium ion) in the acid-catalyzed hydrolysis of a generic 2-substituted-1,3-dioxane, illustrating the kind of data obtained from transition state calculations.

| Species | Relative Energy (kcal/mol) |

| Protonated Dioxane | 0.0 |

| Transition State 1 (C-O bond cleavage) | +15.2 |

| Oxocarbenium Ion Intermediate | +5.8 |

Note: This data is illustrative and represents a plausible energy profile for the rate-determining step in the acid-catalyzed hydrolysis of a dioxane derivative. The actual activation energies for m-Dioxan-5-ol, 2-(2-furyl)- would require specific computational modeling.

Chemical Transformations and Derivatization Strategies

Modification of the Hydroxyl Group at C5

The secondary hydroxyl group on the C5 carbon of the dioxane ring is a primary site for chemical modification, enabling the synthesis of a diverse array of derivatives through esterification, etherification, oxidation, and reduction reactions.

Esterification and Etherification Reactions for Enhanced Functionality

Esterification: The hydroxyl group of 2-(2-furyl)-m-dioxan-5-ol can be readily converted into a variety of esters. This transformation is typically achieved by reaction with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. These reactions introduce functional groups that can significantly alter the molecule's polarity, lipophilicity, and steric profile. For instance, esterification with fatty acids can increase lipophilicity, while reaction with amino acids could introduce new biological interaction sites.

Etherification: Conversion of the C5 hydroxyl to an ether linkage offers another route to functional diversification. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a common method. This allows for the introduction of a wide range of alkyl or aryl substituents, modifying the compound's solubility and chemical stability.

Below is a table summarizing potential reagents for these transformations.

| Transformation | Reagent Class | Specific Example | Expected Product |

| Esterification | Acid Chloride | Acetyl chloride | 2-(2-furyl)-1,3-dioxan-5-yl acetate (B1210297) |

| Esterification | Acid Anhydride (B1165640) | Acetic anhydride | 2-(2-furyl)-1,3-dioxan-5-yl acetate |

| Esterification | Carboxylic Acid | Benzoic acid (with DCC/DMAP) | 2-(2-furyl)-1,3-dioxan-5-yl benzoate |

| Etherification | Alkyl Halide | Benzyl bromide (with NaH) | 5-(benzyloxy)-2-(2-furyl)-1,3-dioxane |

| Etherification | Alkyl Halide | Methyl iodide (with NaH) | 2-(2-furyl)-5-methoxy-1,3-dioxane |

Regioselective Oxidation and Reduction Protocols

Oxidation: The secondary alcohol at the C5 position can be oxidized to the corresponding ketone, 2-(2-furyl)-1,3-dioxan-5-one. google.com This transformation is a key step in the synthesis of various derivatives, as the resulting ketone is a versatile intermediate for further reactions, such as reductive amination or aldol (B89426) condensations. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and reaction scale. Common reagents include chromium-based oxidants (e.g., PCC, PDC) and milder, more modern reagents like Dess-Martin periodinane or Swern oxidation conditions.

Reduction: While the parent compound already contains a hydroxyl group, stereoselective reduction protocols are relevant for the synthesis of specific stereoisomers of 2-(2-furyl)-m-dioxan-5-ol from the corresponding ketone. The choice of reducing agent can influence the diastereoselectivity of the reaction, yielding either the cis or trans isomer with respect to the substituent at C2. For example, reducing agents like sodium borohydride (B1222165) may provide a mixture of isomers, whereas bulkier reagents like L-Selectride® can offer higher stereocontrol.

Transformations of the Dioxane Heterocycle

The 1,3-dioxane (B1201747) ring is generally stable under many reaction conditions, particularly basic, reductive, and oxidative environments, making it an effective protecting group for 1,3-diols. However, specific transformations can be achieved.

Selective Functionalization of Unsubstituted Positions on the Dioxane Ring

Direct functionalization of the unsubstituted methylene (B1212753) positions (C4 and C6) of the 1,3-dioxane ring is challenging due to the low reactivity of the C-H bonds. However, advances in C-H activation and functionalization methodologies are providing new avenues for such transformations. nih.govnih.gov While specific examples for 2-(2-furyl)-m-dioxan-5-ol are not widely reported, strategies developed for other heterocyclic systems, such as transition metal-catalyzed C-H functionalization, could potentially be adapted. mdpi.com These methods could allow for the introduction of alkyl, aryl, or other functional groups, significantly expanding the chemical space of accessible derivatives.

Ring Expansion and Contraction Reactions of Dioxane Derivatives

Under certain conditions, the 1,3-dioxane ring can undergo rearrangement to form other heterocyclic structures.

Ring Contraction: Nucleophilic substitution reactions at the C5 position can be accompanied by ring contraction. For instance, the reaction of analogous cis-2-phenyl-1,3-dioxan-5-ol derivatives with reagents like triphenylphosphine (B44618) and carbon tetrabromide has been shown to yield 1,3-dioxolane (B20135) derivatives. This occurs through an intramolecular nucleophilic attack, leading to a five-membered ring structure.

Ring Expansion: While less common, ring expansion of dioxane derivatives can be conceptualized. This might involve a ring-opening reaction, for example under acidic conditions which cleave the acetal (B89532), followed by intramolecular cyclization with a suitably positioned functional group to form a larger ring system, such as a 1,4-dioxepane. The regioselectivity of such ring-opening reactions is a critical aspect of these synthetic strategies. researchgate.net

Reactions Involving the Furan (B31954) Ring

The furan ring in 2-(2-furyl)-m-dioxan-5-ol is an electron-rich aromatic system and is susceptible to a variety of reactions, including electrophilic substitution, cycloaddition, and ring-opening. acs.org

Electrophilic Aromatic Substitution: Furan undergoes electrophilic substitution reactions more readily than benzene, typically at the C5 position (the other α-position relative to the ring oxygen). Common reactions include:

Halogenation: Reaction with bromine or chlorine at low temperatures can introduce a halogen atom. pharmaguideline.com

Nitration: Milder nitrating agents, such as acetyl nitrate (B79036), are required to avoid degradation of the furan ring. fayoum.edu.eg

Sulfonation: Sulfonation can be achieved using reagents like a pyridine-sulfur trioxide complex. pharmaguideline.com

Acylation: Friedel-Crafts acylation, often using a mild Lewis acid catalyst like tin(IV) chloride, can introduce an acyl group. fayoum.edu.eg

Hydrogenation: The furan ring can be reduced to either a dihydrofuran or a fully saturated tetrahydrofuran (B95107) ring system via catalytic hydrogenation. fayoum.edu.eg The choice of catalyst and reaction conditions determines the extent of reduction.

Cycloaddition Reactions: Furan can act as a diene in Diels-Alder reactions, reacting with various dienophiles to form bicyclic adducts. acs.orgfayoum.edu.eg This reaction provides a powerful tool for constructing complex polycyclic systems.

Ring-Opening Reactions: The furan ring is sensitive to strong acids and certain oxidizing agents, which can lead to ring-opening. mdpi.comnih.gov For example, treatment with acids can lead to the formation of 1,4-dicarbonyl compounds. acs.org Oxidative ring cleavage can also occur, yielding unsaturated dialdehydes or related structures. acs.orgepa.gov

The table below summarizes key reactions of the furan moiety.

| Reaction Type | Reagent/Conditions | Typical Product |

| Nitration | Acetyl nitrate (CH₃COONO₂) at low temp. | 2-(5-nitro-2-furyl)-m-dioxan-5-ol |

| Halogenation | Br₂ in Dioxane at low temp. | 2-(5-bromo-2-furyl)-m-dioxan-5-ol |

| Sulfonation | Pyridine-SO₃ complex | 5-(5-hydroxy-1,3-dioxan-2-yl)furan-2-sulfonic acid |

| Acylation | RCOCl / SnCl₄ | 2-(5-acyl-2-furyl)-m-dioxan-5-ol |

| Hydrogenation | H₂ / Ni or Pd catalyst | 2-(tetrahydrofuran-2-yl)-m-dioxan-5-ol |

| Diels-Alder | Maleic anhydride | Bicyclic adduct |

Hydrogenation and Reductive Transformations of the Furyl Moiety

The hydrogenation of the furan ring in m-Dioxan-5-ol, 2-(2-furyl)- represents a key transformation, leading to the corresponding tetrahydrofuran derivative, 2-(tetrahydrofuran-2-yl)-1,3-dioxan-5-ol. This saturation of the furan ring alters the molecule's polarity, conformational flexibility, and chemical stability. While simple furans can be challenging to reduce to tetrahydrofurans without ring-opening, catalytic hydrogenation is a common and effective method. pharmaguideline.com

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the hydrogenation process. Various heterogeneous catalysts, such as those based on noble metals like palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru), are often employed. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.

For instance, the hydrogenation of furfural (B47365), a closely related compound, to furfuryl alcohol and subsequently to tetrahydrofurfuryl alcohol is a well-established industrial process. These transformations provide insights into the expected reactivity of the furyl group in m-Dioxan-5-ol, 2-(2-furyl)-. While specific data for the direct hydrogenation of m-Dioxan-5-ol, 2-(2-furyl)- is not extensively documented in publicly available literature, the general principles of furan hydrogenation can be applied.

Table 1: Illustrative Catalytic Systems for Furan Ring Hydrogenation

| Catalyst | Substrate Example | Product | Yield (%) | Reference |

| Ru/C | Furfuryl alcohol | Tetrahydrofurfuryl alcohol | High | General Knowledge |

| Pd/C | Furan | Tetrahydrofuran | High | acs.org |

| Ni-Sn alloy | Furan derivatives | 1,4-Pentanediol | 78 | researchgate.net |

| Rh/C | Furfuryl alcohol | 1,2-Pentanediol | - | General Knowledge |

This table presents examples of catalysts used for the hydrogenation of furan and its derivatives, illustrating the types of transformations possible for the furyl moiety in m-Dioxan-5-ol, 2-(2-furyl)-. Specific yields for the target compound may vary.

Reductive transformations can also lead to ring-opening of the furan moiety, a reaction that can be influenced by the catalyst and reaction conditions. For example, hydrogenolysis of the C-O bonds within the furan ring can occur, leading to the formation of diols and other linear compounds. The mechanism of metabolic cleavage of a furan ring has been studied, suggesting that ring cleavage can occur directly to form an unsaturated aldehyde. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Auxiliaries and Resolving Agents in Asymmetric Synthesis

The presence of a hydroxyl group on the stereogenic center at the C5 position of the dioxane ring in m-Dioxan-5-ol, 2-(2-furyl)- is a key feature that could theoretically allow it to function as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.

Should an enantiomerically pure form of m-Dioxan-5-ol, 2-(2-furyl)- be accessible, it could be attached to a substrate via its hydroxyl group to form a new, diastereomeric intermediate. The steric and electronic properties of the furan (B31954) ring and the dioxane acetal (B89532) could then direct subsequent chemical transformations to occur on one face of the molecule, leading to a high degree of stereoselectivity. After the desired stereocenter is created, the auxiliary could be cleaved and potentially recovered.

Similarly, as a resolving agent, an enantiomerically pure form of m-Dioxan-5-ol, 2-(2-furyl)- could be reacted with a racemic mixture of a chiral acid or other suitable compound. The resulting mixture of diastereomers would exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Subsequent removal of the resolving agent would then yield the separated enantiomers of the original compound. The lack of published research in this area, however, means that the efficiency and practicality of m-Dioxan-5-ol, 2-(2-furyl)- in these roles are yet to be determined.

Building Block for Complex Polycyclic Structures

The rigid 1,3-dioxane (B1201747) scaffold and the reactive furan ring make m-Dioxan-5-ol, 2-(2-furyl)- a potentially valuable building block for the synthesis of complex polycyclic molecules.

Synthesis of Natural Product Cores and Analogues

Many natural products contain polycyclic ether systems. The furan moiety in m-Dioxan-5-ol, 2-(2-furyl)- can participate in a variety of cycloaddition reactions, such as Diels-Alder reactions, which are powerful tools for the construction of six-membered rings. By carefully choosing the dienophile, intricate polycyclic systems resembling the core structures of various natural products could be assembled. The dioxane ring can serve as a protected diol, which can be unveiled at a later synthetic stage to provide further handles for functionalization.

Precursors for Heterocyclic Systems beyond Dioxanes and Furans

The furan ring is a versatile precursor to other heterocyclic systems. For instance, it can undergo ring-opening and rearrangement reactions under specific conditions to form pyranones or other oxygen-containing heterocycles. The presence of the dioxane ring could influence the regioselectivity of such transformations. Furthermore, the hydroxyl group on the dioxane ring could be converted into other functional groups, enabling a wider range of synthetic manipulations and the construction of diverse heterocyclic frameworks.

Integration into Polymer Architectures and Functional Materials

The bifunctional nature of m-Dioxan-5-ol, 2-(2-furyl)- , possessing both a hydroxyl group and a polymerizable furan ring, makes it a candidate for incorporation into polymer chains. The hydroxyl group could be used for step-growth polymerization, such as in the formation of polyesters or polyurethanes. The furan moiety can participate in chain-growth polymerization or be used for cross-linking through Diels-Alder chemistry, which could lead to the development of self-healing materials or thermosetting resins. The specific properties of the resulting polymers would depend on the co-monomers used and the polymerization method, but the inclusion of the rigid dioxane and aromatic furan units could impart desirable thermal and mechanical properties.

Catalyst Ligands and Organocatalytic Applications

The oxygen atoms within the dioxane and furan rings, as well as the hydroxyl group, offer potential coordination sites for metal ions. If synthesized in an enantiomerically pure form, m-Dioxan-5-ol, 2-(2-furyl)- could serve as a chiral ligand for asymmetric catalysis. The precise geometry of the coordination complex would be crucial in determining the stereochemical outcome of the catalyzed reaction.

Emerging Research Avenues and Future Directions

Development of Sustainable Synthetic Routes for m-Dioxan-5-ol, 2-(2-furyl)-

The synthesis of m-Dioxan-5-ol, 2-(2-furyl)- is intrinsically linked to the principles of green chemistry, primarily due to its derivation from biomass. Furfural (B47365), the precursor to the 2-(2-furyl) moiety, is produced through the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass such as corncobs and sugarcane bagasse. researchgate.netresearchgate.net The m-dioxane ring is typically formed via the acetalization of furfural with a suitable triol, such as glycerol (B35011), which is a co-product of biodiesel production.

Current research is focused on developing more sustainable and efficient catalytic systems for this transformation. Heterogeneous catalysts are at the forefront of this endeavor, offering advantages such as ease of separation, reusability, and reduced waste generation. researchgate.net Solid acid catalysts, including zeolites, sulfated metal oxides, and functionalized resins, are being investigated to replace traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to recycle.

Biocatalysis presents another promising avenue for the sustainable synthesis of m-Dioxan-5-ol, 2-(2-furyl)-. The use of enzymes, such as lipases, could enable the reaction to proceed under milder conditions with high selectivity, minimizing energy consumption and by-product formation. The development of robust and recyclable enzyme preparations is a key area of ongoing research.

A comparative overview of different catalytic approaches is presented in the table below:

| Catalyst Type | Advantages | Research Focus |

| Homogeneous Acids | High activity | Development of less corrosive and recyclable systems |

| Heterogeneous Catalysts | Reusability, ease of separation, reduced waste | Improving catalyst stability and activity, use of novel support materials |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, biodegradable | Enhancing enzyme stability and reusability, process optimization |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Optimizing the synthesis of m-Dioxan-5-ol, 2-(2-furyl)- requires a deep understanding of the reaction kinetics and mechanism. Advanced spectroscopic techniques are emerging as powerful tools for real-time, in-situ monitoring of the acetalization reaction. researchgate.netresearchgate.net These methods provide valuable insights into the formation of intermediates, the consumption of reactants, and the influence of various reaction parameters.

Raman spectroscopy is particularly well-suited for monitoring these reactions in real-time. researchgate.netnih.gov It can provide detailed information about the vibrational modes of molecules, allowing for the simultaneous tracking of furfural, the triol, and the m-Dioxan-5-ol, 2-(2-furyl)- product. This technique is non-invasive and can be used with fiber-optic probes, making it ideal for online process control. pnnl.gov